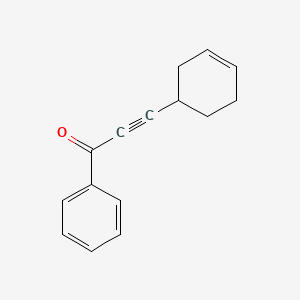
3-(Cyclohex-3-en-1-yl)-1-phenylprop-2-yn-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Cyclohexen-1-yl)-1-phenyl-2-propyn-1-one is an organic compound that features a cyclohexene ring, a phenyl group, and a propynone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclohexen-1-yl)-1-phenyl-2-propyn-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with phenylacetylene under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction proceeds through a series of steps including the formation of an intermediate enolate, followed by coupling with phenylacetylene to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or chromatography to ensure high purity.
化学反应分析
Types of Reactions
3-(1-Cyclohexen-1-yl)-1-phenyl-2-propyn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and cyclohexenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-(1-Cyclohexen-1-yl)-1-phenyl-2-propyn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 3-(1-Cyclohexen-1-yl)-1-phenyl-2-propyn-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclohexenone: A related compound with a similar cyclohexene ring structure.
Phenylacetylene: Shares the phenyl and acetylene moieties.
Cyclohexylbenzene: Contains both cyclohexyl and phenyl groups.
Uniqueness
3-(1-Cyclohexen-1-yl)-1-phenyl-2-propyn-1-one is unique due to its combination of a cyclohexene ring, phenyl group, and propynone moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C15H14O |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
3-cyclohex-3-en-1-yl-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-3,5-6,9-10,13H,4,7-8H2 |
InChI 键 |
LASNMQRDOAOLTF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC=C1)C#CC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















